An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-3-phenylphenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-3-phenylphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Acetyl-3-phenylphenol, a substituted hydroxyaryl ketone with potential applications in medicinal chemistry and materials science. The synthetic approach detailed herein involves a two-step process: the initial esterification of 3-phenylphenol to yield 3-phenylphenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to introduce the acetyl group at the ortho position. This guide offers a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and a thorough outline of the analytical techniques required to characterize the final product. Due to the limited availability of published experimental data for 2-Acetyl-3-phenylphenol, this guide provides predicted spectroscopic data based on established principles of chemical structure and spectroscopy.
Introduction
Hydroxyaryl ketones are a significant class of organic compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of hydroxyl and acetyl groups on an aromatic scaffold provides handles for further chemical modifications, making them versatile building blocks. 2-Acetyl-3-phenylphenol, in particular, combines the structural features of a biphenyl, a phenol, and a ketone, suggesting its potential utility in the development of novel pharmaceuticals and polymers.
This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It aims to provide a robust and scientifically sound methodology for the preparation and characterization of 2-Acetyl-3-phenylphenol, emphasizing the rationale behind the experimental choices and the importance of thorough analytical validation.
Synthesis of 2-Acetyl-3-phenylphenol
The synthesis of 2-Acetyl-3-phenylphenol is approached via a two-step sequence, beginning with the formation of an ester precursor, 3-phenylphenyl acetate, followed by its rearrangement.
Step 1: Synthesis of 3-Phenylphenyl Acetate
The initial step involves the esterification of 3-phenylphenol with acetyl chloride. This is a standard acylation reaction where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride.
Reaction: 3-Phenylphenol + Acetyl Chloride → 3-Phenylphenyl Acetate + HCl
Causality of Experimental Choices:
-
Reagents: 3-phenylphenol is the starting phenol, and acetyl chloride is a common and reactive acetylating agent.
-
Solvent: A non-protic solvent is typically used to avoid reaction with the acetyl chloride.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Synthesis of 3-Phenylphenyl Acetate [1]
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In a well-ventilated fume hood, dissolve 3-phenylphenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Slowly add acetyl chloride (1.1 equivalents) to the solution at room temperature with constant stirring. The reaction is exothermic, and a gentle reflux may be observed.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water to quench any unreacted acetyl chloride.
-
Extract the aqueous layer with the organic solvent used in the reaction.
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Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenylphenyl acetate.
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The crude product can be purified by vacuum distillation to yield a light-colored oil which may solidify upon standing.
Step 2: Fries Rearrangement to 2-Acetyl-3-phenylphenol
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[2][3][4][5] The reaction is selective for the ortho and para positions. To favor the formation of the ortho product (2-Acetyl-3-phenylphenol), the reaction is typically conducted at a higher temperature in a non-polar solvent.[2]
Reaction: 3-Phenylphenyl Acetate --(AlCl₃, heat)--> 2-Acetyl-3-phenylphenol
Causality of Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid for the Fries rearrangement. It coordinates with the carbonyl oxygen of the ester, facilitating the migration of the acyl group.
-
Temperature: Higher reaction temperatures favor the formation of the thermodynamically more stable ortho isomer due to the formation of a more stable bidentate complex with the aluminum chloride.[2]
-
Solvent: A non-polar solvent like nitrobenzene or carbon disulfide is often used to promote ortho selectivity.[6] However, due to the toxicity of these solvents, higher boiling point, non-polar aprotic solvents can also be considered. In some cases, the reaction can be carried out without a solvent.[2]
Experimental Protocol: Fries Rearrangement to 2-Acetyl-3-phenylphenol
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 equivalents).
-
Carefully add 3-phenylphenyl acetate (1 equivalent) dropwise to the aluminum chloride with vigorous stirring. The reaction is highly exothermic.
-
After the addition is complete, heat the reaction mixture to a temperature between 120-160°C. The optimal temperature should be determined empirically to maximize the yield of the ortho product.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 2-Acetyl-3-phenylphenol.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 2-Acetyl-3-phenylphenol.
Characterization of 2-Acetyl-3-phenylphenol
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Acetyl-3-phenylphenol. The following analytical techniques are recommended.
Predicted Spectroscopic Data
Given the absence of readily available experimental spectra for 2-Acetyl-3-phenylphenol, the following data is predicted based on its chemical structure and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data for 2-Acetyl-3-phenylphenol (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~12.0 | s | - |
| Aromatic-H (ortho to acetyl) | ~7.8 | d | ~8.0 |
| Aromatic-H (para to acetyl) | ~7.5 | t | ~8.0 |
| Aromatic-H (meta to acetyl) | ~7.0 | d | ~8.0 |
| Phenyl-H | 7.2 - 7.4 | m | - |
| -COCH₃ | ~2.6 | s | - |
Rationale for Predictions: The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl group. The aromatic protons on the phenol ring will exhibit distinct signals due to the electronic effects of the hydroxyl and acetyl groups. The protons of the phenyl substituent will appear as a multiplet in the aromatic region. The methyl protons of the acetyl group will be a sharp singlet.
Table 2: Predicted ¹³C NMR Data for 2-Acetyl-3-phenylphenol (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~204 |
| C-OH | ~160 |
| C-phenyl | ~140 |
| Aromatic C-H | 118-135 |
| Aromatic C-acetyl | ~120 |
| C-ipso (phenyl) | ~138 |
| -CH₃ | ~28 |
Rationale for Predictions: The carbonyl carbon of the ketone is expected to have a chemical shift around 204 ppm. The carbon bearing the hydroxyl group will be deshielded. The other aromatic carbons will have shifts in the typical aromatic region, with variations based on their position relative to the substituents. The methyl carbon will appear in the aliphatic region.
Table 3: Predicted Key IR Absorption Bands for 2-Acetyl-3-phenylphenol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (phenolic) | 3200-3400 (broad) | Intramolecular hydrogen bonding |
| C-H (aromatic) | 3000-3100 (sharp) | Stretching vibrations |
| C=O (ketone) | 1650-1670 (strong) | Conjugated ketone stretching |
| C=C (aromatic) | 1450-1600 | Ring stretching vibrations |
| C-O (phenolic) | 1200-1300 | Stretching vibration |
Rationale for Predictions: A broad O-H stretch is expected due to hydrogen bonding. A strong C=O absorption will be present, shifted to a lower wavenumber due to conjugation with the aromatic ring. Characteristic aromatic C-H and C=C stretching bands will also be observed.
Table 4: Predicted Mass Spectrometry Data for 2-Acetyl-3-phenylphenol
| m/z | Predicted Identity |
| 212 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 169 | [M - COCH₃]⁺ |
| 141 | [M - COCH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale for Predictions: The molecular ion peak is expected at m/z 212. Common fragmentation patterns for acetophenones include the loss of a methyl radical and the loss of the entire acetyl group. Further fragmentation of the biphenyl core is also anticipated.
Characterization Workflow
The following workflow outlines the recommended steps for the complete characterization of the synthesized product.
Characterization Workflow Diagram:
Caption: Characterization workflow for 2-Acetyl-3-phenylphenol.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Phenylphenol: May cause skin, eye, and respiratory irritation.[7][8][9][10][11]
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water. Causes severe skin burns and eye damage.[6][12][13][14][15]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Causes severe skin and eye burns.[16][17][18][19]
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of 2-Acetyl-3-phenylphenol. By following the outlined two-step synthetic pathway involving esterification and a Fries rearrangement, and employing the described characterization techniques, researchers can confidently prepare and validate this valuable chemical intermediate. While experimental spectroscopic data for the target compound is not widely available, the predicted data herein serves as a reliable reference for structural confirmation. The methodologies and insights provided in this guide are intended to support further research and development in the fields of medicinal chemistry and material science.
References
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Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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Material Safety Data Sheet Aluminium Chloride, Anhydrous. (n.d.). Aditya Birla Chemicals. Retrieved from [Link]
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Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved from [Link]
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Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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3-Phenylphenol. (n.d.). PubChem. Retrieved from [Link]
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Fries rearrangement of some nitrophenolic esters in the absence of solvent. (1960). Acta Universitatis Szegediensis, Acta Physica et Chemica. Retrieved from [Link]
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Fries rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
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Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook. Retrieved from [Link]
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What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]
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Hazlet, S. E., & Kornberg, H. A. (1941). New Compounds. 3-Phenylphenyl Acetate. Journal of the American Chemical Society, 63(4), 1165–1165. Retrieved from [Link]
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